(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” belongs to the class of benzo[d]thiazol compounds . These compounds are known for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease . They are also used in the treatment of inflammation .
Synthesis Analysis
The synthesis of similar benzo[d]thiazol compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol compounds include alpha halogenation, cyclization, hydrolysis, condensation, and another cyclization reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol compounds can be determined by their C, H, and N analysis .Scientific Research Applications
Synthesis and Characterization
- A study reported the synthesis of a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which were efficiently synthesized through heterocyclization. This process was achieved by reacting the corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas with -bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
- Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their potential as antimicrobial analogs. The synthesis involved condensation and Knoevenagel condensation, with the structures established by various spectroscopic and spectrometric techniques (Desai, Rajpara, & Joshi, 2013).
Chemical Properties and Applications
- Coumarin benzothiazole derivatives were synthesized and studied for their photophysical properties and recognition properties for cyanide anions. These compounds exhibited planarity, and some showed potential as chemosensors for cyanide anions based on Michael addition reaction and fluorescence turn-on response (Wang et al., 2015).
- A study synthesized a series of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting microwave irradiation as a cleaner, efficient, and faster method for synthesis compared to traditional thermal heating (Saeed, 2009).
Antimicrobial Activity
- Research on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, with most compounds' activity surpassing reference drugs (Liaras et al., 2011).
- Synthesized substituted 2-aminobenzothiazoles derivatives were evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal microbial strains. The study highlighted the importance of the fluorine atom at the 4th position of the benzoyl group in final compounds for enhancing the antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPZYILYLTOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.